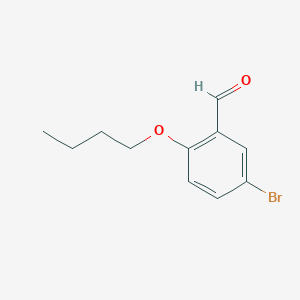

5-Bromo-2-butoxybenzaldehyde

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-butoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO2/c1-2-3-6-14-11-5-4-10(12)7-9(11)8-13/h4-5,7-8H,2-3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYBGKILXZPPQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90364481 | |

| Record name | 5-bromo-2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515148-88-6 | |

| Record name | 5-bromo-2-butoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90364481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Bromo-2-butoxybenzaldehyde, a halogenated aromatic aldehyde of increasing interest in synthetic and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol grounded in the Williamson ether synthesis, detailed spectroscopic analysis, and its emerging applications in the field of drug discovery.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic aldehyde. The presence of a bromine atom, a butoxy group, and an aldehyde functional group on the benzene ring imparts a unique combination of reactivity and physical characteristics, making it a valuable intermediate in organic synthesis.

The definitive identifier for this compound is its CAS Number: 515148-88-6 .[1][2]

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 515148-88-6 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2] |

| Molecular Weight | 257.12 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95% | [1] |

Synthesis of this compound via Williamson Ether Synthesis

The most established and efficient method for the preparation of this compound is the Williamson ether synthesis. This reaction proceeds via an Sɴ2 mechanism, where the phenoxide ion of 5-bromo-2-hydroxybenzaldehyde acts as a nucleophile, attacking the electrophilic carbon of a butyl halide.[3]

The causality behind this choice of synthesis lies in its reliability, high yield, and the ready availability of the starting materials. The deprotonation of the phenol is a critical step, as it significantly enhances the nucleophilicity of the oxygen atom, facilitating the displacement of the halide leaving group.[3]

Reaction Scheme

Caption: General scheme of the Williamson ether synthesis for this compound.

Step-by-Step Experimental Protocol

This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.

Materials:

-

5-bromo-2-hydroxybenzaldehyde

-

1-bromobutane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 5-bromo-2-hydroxybenzaldehyde in DMF, add anhydrous potassium carbonate. The carbonate acts as a base to deprotonate the hydroxyl group, forming the phenoxide in situ.

-

Reagent Addition: Add 1-bromobutane to the reaction mixture.

-

Reaction Conditions: Heat the mixture with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized this compound. The expected spectral data are based on the analysis of its precursors and structurally similar compounds.[4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (singlet, ~9.9 ppm), the aromatic protons (doublets and a doublet of doublets, ~7.0-7.8 ppm), and the butoxy group protons, including a triplet for the terminal methyl group (~1.0 ppm).

¹³C NMR: The carbon NMR spectrum will display a signal for the aldehyde carbonyl carbon at around 190 ppm, along with signals for the aromatic carbons and the carbons of the butoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will provide evidence for the key functional groups. A strong absorption band is expected around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the aldehyde. Other significant peaks will include those for the C-O-C stretch of the ether and the C-H stretches of the aromatic ring and the alkyl chain.[4][6]

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of similar intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern is expected to involve the loss of the butoxy group and other characteristic cleavages.[5][9]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | Aldehyde proton (~9.9 ppm), Aromatic protons (~7.0-7.8 ppm), Butoxy protons (~1.0-4.1 ppm) |

| ¹³C NMR | Aldehyde carbonyl (~190 ppm), Aromatic carbons (~115-160 ppm), Butoxy carbons (~14-69 ppm) |

| IR (cm⁻¹) | ~1680-1700 (C=O, aldehyde), ~1250 (C-O, ether), ~2950 (C-H, alkyl), ~3050 (C-H, aromatic) |

| MS (m/z) | Molecular ion peak and [M+2]⁺ peak, fragmentation corresponding to loss of butoxy group |

Applications in Drug Development and Medicinal Chemistry

Substituted benzaldehydes are a cornerstone in the synthesis of a wide array of pharmaceutical compounds.[10] The unique substitution pattern of this compound makes it a promising scaffold for the development of novel therapeutic agents.

While specific applications of this exact molecule are emerging, its structural motifs are present in compounds with known biological activity. For instance, related bromo-hydroxybenzaldehyde derivatives are utilized as intermediates in the synthesis of inhibitors for targets such as phosphodiesterase-4 (PDE4) and B-cell lymphoma-extra large (BCL-XL), which are implicated in inflammatory diseases and cancer, respectively.

The presence of the butoxy group can enhance the lipophilicity of potential drug candidates, which may improve their pharmacokinetic properties, such as membrane permeability and bioavailability. The bromine atom provides a site for further synthetic modifications, such as cross-coupling reactions, allowing for the construction of more complex and diverse molecular architectures.

Potential Signaling Pathway Interactions

The exploration of structurally related benzaldehyde derivatives as enzyme inhibitors suggests that this compound could serve as a precursor for molecules targeting various signaling pathways. For example, its derivatives could potentially be designed to interact with enzymes involved in cell proliferation, inflammation, or neurodegenerative diseases.

Caption: Logical workflow from this compound to a potential biological target.

Safety, Handling, and Disposal

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for structurally similar compounds, it should be handled in a well-ventilated area, and personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its straightforward preparation via the Williamson ether synthesis, coupled with its unique structural features, makes it an attractive building block for the development of novel compounds with potential therapeutic applications. This guide provides a solid foundation of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- BenchChem. (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Williamson Ether Synthesis. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from a college chemistry department website.

- BenchChem. (2025). Synthesis and Applications of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Detailed Protocol for Researchers.

- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- Chem-Impex. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

- Chem-Station Int. Ed. (2014, April 13). Williamson Ether Synthesis.

- BLD Pharm. (n.d.). 515148-88-6|this compound.

- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

- NIST. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-.

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-Bromoacetyl-2-hydroxybenzaldehyde synthesis.

- Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde.

- NIST. (n.d.). 5-Bromo-2-ethoxybenzaldehyde.

- CP Lab Safety. (n.d.). This compound, 97% Purity, C11H13BrO2, 10 grams.

- Guidechem. (n.d.). 4-n-butoxybenzaldehyde 5736-88-9.

- BenchChem. (2025). Application Notes and Protocols for 2-(Allyloxy)-3-bromobenzaldehyde in Medicinal Chemistry.

- BenchChem. (2025). Technical Support Center: Synthesis of 2-Bromo-5-hydroxybenzaldehyde.

- BenchChem. (2025). Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide.

- ChemWhat. (n.d.). This compound CAS#: 515148-88-6.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 6. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 7. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to 5-Bromo-2-butoxybenzaldehyde for Advanced Research Applications

Abstract: 5-Bromo-2-butoxybenzaldehyde is a key bifunctional organic compound, integrating an aldehyde group and a brominated aromatic ring tethered to a butoxy ether. This unique structural combination makes it a valuable intermediate in the synthesis of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its fundamental physicochemical properties, validated synthesis and purification protocols, comprehensive analytical characterization, and known applications. The content herein is designed to equip researchers, chemists, and drug development professionals with the technical knowledge and practical insights required for the effective utilization of this versatile reagent.

Core Physicochemical & Structural Properties

This compound is a substituted aromatic aldehyde whose utility is defined by its precise molecular characteristics. The presence of the bromine atom and the aldehyde functional group provides two reactive sites for orthogonal chemical modifications, while the butoxy group enhances solubility in organic solvents.

The exact molecular weight of this compound is a critical parameter for stoichiometric calculations in synthesis and for confirmation via mass spectrometry. Its molecular formula is C₁₁H₁₃BrO₂.[1][2][3] The calculated molecular weight is 257.12 g/mol .[4]

A summary of its essential properties is provided below for quick reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Weight | 257.1237 g/mol | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1][2][3] |

| CAS Number | 515148-88-6 | [1][2] |

| Appearance | Solid | [1] |

| Purity | Typically ≥95-97% | [1][3] |

| Canonical SMILES | CCCCOC1=C(C=C(C=C1)Br)C=O | [4] |

| InChI Key | DRYBGKILXZPPQT-UHFFFAOYSA-N | [1] |

Synthesis and Purification: A Validated Approach

The synthesis of this compound is most commonly achieved through a Williamson ether synthesis, a robust and well-established method in organic chemistry.[5][6] This pathway offers high yields and excellent regioselectivity. The process begins with a commercially available precursor, 5-bromo-2-hydroxybenzaldehyde (also known as 5-bromosalicylaldehyde), which is then alkylated.[7][8][9]

Causality of Experimental Choices:

-

Precursor: 5-bromo-2-hydroxybenzaldehyde is chosen due to the acidic nature of its phenolic proton, which is readily deprotonated by a mild base.[7][9]

-

Base: Potassium carbonate (K₂CO₃) is an ideal base as it is inexpensive, easy to handle, and sufficiently strong to deprotonate the phenol without causing side reactions with the aldehyde.

-

Alkylating Agent: 1-Bromobutane is a standard choice for introducing the n-butoxy group via an Sₙ2 reaction.[6]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is used to dissolve the ionic intermediate (phenoxide) and facilitate the nucleophilic attack.

-

Purification: Column chromatography is employed to separate the final product from unreacted starting materials and byproducts, ensuring high purity.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: To a dry 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, add 5-bromo-2-hydroxybenzaldehyde (10.0 g, 49.7 mmol).

-

Reagent Addition: Add anhydrous potassium carbonate (13.8 g, 99.5 mmol, 2.0 equiv.) and N,N-dimethylformamide (DMF, 100 mL).

-

Alkylation: Add 1-bromobutane (6.4 mL, 59.7 mmol, 1.2 equiv.) to the stirring suspension.

-

Reaction: Heat the mixture to 70-80 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into 500 mL of cold water. A precipitate or oil should form.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

-

Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF and salts.

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 15%) to afford this compound as a solid.

Workflow Diagram: Synthesis & Purification

Caption: Synthesis and purification workflow for this compound.

Analytical Characterization and Quality Control

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound, ensuring its suitability for subsequent applications, especially in drug discovery where impurities can have significant biological consequences.

Self-Validating System: The combination of Mass Spectrometry, NMR, and IR spectroscopy provides a self-validating system. MS confirms the molecular weight and elemental composition (via isotopic pattern), NMR confirms the specific proton and carbon environment and connectivity, and IR confirms the presence of key functional groups.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a unique fingerprint. Expected signals include the aldehyde proton (singlet, ~10.3 ppm), aromatic protons (doublets and doublet of doublets in the ~7.2-7.5 ppm region), and the butoxy chain protons (triplets and multiplets from ~0.9 to 4.0 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum will show characteristic peaks for the aldehyde carbonyl (~188 ppm), the aromatic carbons (some shifted by bromine and oxygen), and the aliphatic carbons of the butoxy group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a distinctive pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This isotopic signature is characteristic of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Infrared (IR) Spectroscopy: The IR spectrum will display a strong absorption band around 1685 cm⁻¹ corresponding to the aldehyde C=O stretch, and C-O-C stretching frequencies for the ether linkage.

Table 2: Expected Analytical Data for this compound

| Technique | Expected Result |

| ¹H NMR (CDCl₃) | δ ≈ 10.3 (s, 1H, CHO), 7.5 (m, 2H, Ar-H), 7.2 (d, 1H, Ar-H), 3.9 (t, 2H, OCH₂), 1.8 (m, 2H, CH₂), 1.5 (m, 2H, CH₂), 0.9 (t, 3H, CH₃) ppm. |

| ¹³C NMR (CDCl₃) | δ ≈ 188.7 (CHO), 154.0, 152.0, 130.7, 121.9, 121.2, 117.1 (Ar-C), 68.0 (OCH₂), 31.2, 19.2, 13.8 (Aliphatic-C) ppm. |

| MS (EI) | m/z ≈ 256/258 ([M]⁺/[M+2]⁺, ~1:1 ratio), confirming C₁₁H₁₃BrO₂. |

| IR (ATR) | ν ≈ 1685 (C=O stretch), 1570 (C=C stretch), 1250 (C-O stretch) cm⁻¹. |

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration. Data is extrapolated from similar structures.[10]

Diagram: Analytical Validation Workflow

Caption: Workflow for the analytical validation of this compound.

Applications in Research and Drug Development

This compound serves as a valuable building block for synthesizing more complex molecules, particularly those with therapeutic potential. Its utility stems from the ability to perform selective chemistry at its two primary functional handles:

-

The Aldehyde Group: Readily participates in reactions such as reductive amination, Wittig reactions, and the formation of Schiff bases, allowing for the introduction of nitrogen-containing moieties and the extension of carbon chains.

-

The Bromo Group: Acts as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

This dual functionality is particularly relevant in the "Beyond Rule of 5" (bRo5) chemical space, where larger, more complex molecules are often required to modulate challenging biological targets like protein-protein interactions.[11] The butoxy group can contribute to favorable pharmacokinetic properties by increasing lipophilicity.

While specific drug candidates derived directly from this compound are not widely documented in top-tier literature, its structural motifs are common. For example, substituted bromo-hydroxybenzaldehydes are precursors to compounds with anticancer and antibacterial properties.[8][12] The synthesis of Schiff's bases from related structures has been shown to produce compounds with remarkable antibacterial activity.[8] Furthermore, the bromo-alkoxy-phenyl moiety is a key feature in various biologically active natural products and synthetic compounds.[10]

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care. It is classified as an irritant.[13] Standard laboratory safety protocols should be followed:

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use.

References

-

ChemWhat. (n.d.). This compound CAS#: 515148-88-6. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, 97% Purity, C11H13BrO2, 10 grams. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-isobutoxybenzaldehyde. Retrieved from [Link]

-

SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

NIH National Library of Medicine. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

NIST WebBook. (n.d.). Mass spectrum (electron ionization) of Benzaldehyde, 5-bromo-2-hydroxy-. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis. Retrieved from [Link]

-

American Elements. (n.d.). 5-Bromo-2-isopropoxybenzaldehyde. Retrieved from [Link]

-

Organic Syntheses. (2013). Preparation of 2-Amino-5-bromobenzaldehyde. Retrieved from [Link]

-

NIH National Library of Medicine. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 5-Bromo-2-isobutoxybenzaldehyde | C11H13BrO2 | CID 975040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 8. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzaldehyde, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 10. scielo.br [scielo.br]

- 11. Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. guidechem.com [guidechem.com]

Section 1: Molecular Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-Bromo-2-butoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond simple data recitation to offer field-proven insights into its synthesis, characterization, reactivity, and safe handling. The structure of this guide is dictated by the scientific narrative of the compound itself, ensuring a logical and intuitive flow of information for the practicing scientist.

This compound is a disubstituted benzaldehyde derivative. The presence of three key functional groups—the aldehyde, the butoxy ether, and the aryl bromide—makes it a versatile building block in organic synthesis.[1] The electron-donating butoxy group activates the aromatic ring, while the bromine atom and the aldehyde provide orthogonal reactive handles for constructing complex molecular architectures.[2]

Its core identifiers and physical properties are summarized below. It is important to note that while some specific physical constants like melting and boiling points are not widely reported in the literature, data from close structural analogs provide a reliable estimation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 515148-88-6 | [3][4] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3][5] |

| Molecular Weight | 257.12 g/mol | [4][5] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3][5] |

| Synonyms | 5-Bromo-2-n-butoxybenzaldehyde | [3][4] |

| Boiling Point (Analog) | ~281-285 °C (for 2- and 4-butoxybenzaldehyde) |[6][7] |

Section 2: Synthesis and Purification

The synthesis of this compound is not extensively detailed in peer-reviewed literature; however, a robust synthetic route can be reliably designed based on fundamental principles of electrophilic aromatic substitution. The precursor, 2-butoxybenzaldehyde, possesses a strongly activating alkoxy group, which directs electrophiles to the ortho and para positions. As the ortho position is sterically hindered by the butoxy group, bromination is highly favored at the para position (C5).

Expertise & Causality: The choice of N-Bromosuccinimide (NBS) as the brominating agent is strategic. Unlike harsher reagents like liquid bromine (Br₂), NBS is a solid that is safer to handle and provides a slow, controlled release of electrophilic bromine, minimizing over-bromination and side reactions. Acetic acid is an ideal solvent as it is polar enough to dissolve the reactants and facilitates the polarization of the N-Br bond in NBS, enhancing its electrophilicity.

Proposed Synthetic Protocol

This protocol is a self-validating system, incorporating in-process checks (TLC) and a standard purification method to ensure the final product's identity and purity.

Step 1: Reaction Setup

-

To a solution of 2-butoxybenzaldehyde (1.0 eq.) in glacial acetic acid (approx. 5-10 mL per gram of starting material), add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise at room temperature.

-

The addition is done in portions to control the reaction exotherm.

-

Stir the resulting mixture vigorously at room temperature.

Step 2: Reaction Monitoring

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system.

-

The reaction is complete when the starting material spot is no longer visible (typically 2-4 hours).

Step 3: Work-up

-

Once the reaction is complete, pour the mixture into a beaker of ice-water. This quenches the reaction and precipitates the crude product.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Combine the organic layers and wash sequentially with a saturated sodium bicarbonate solution (to neutralize acetic acid), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

-

Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield this compound as a solid.[3]

Experimental Workflow Diagram

Caption: Key reaction pathways for this compound.

Section 5: Safety and Handling

Trustworthiness: While a specific Safety Data Sheet (SDS) for this compound is not universally available, a reliable hazard assessment can be made from SDS documentation for closely related compounds like 5-bromo-2-methoxybenzaldehyde and other halogenated benzaldehydes. [8][9]

-

Hazard Identification: Based on analogs, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation. [9][10]* Handling Precautions:

-

Use only in a well-ventilated area, preferably within a chemical fume hood. [8] * Wear appropriate personal protective equipment (PPE), including impervious gloves, safety glasses with side shields or goggles, and a lab coat. [11] * Avoid breathing dust/fumes. Wash hands thoroughly after handling. * Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place. [8][11] * Keep away from incompatible materials such as strong oxidizing agents. [8] Disclaimer: This information is based on analogous structures. Always consult the specific SDS provided by the supplier before handling this chemical.

-

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for researchers in organic synthesis and drug discovery. Its well-defined reactive sites—the aldehyde and the aryl bromide—allow for a diverse range of chemical transformations in a controlled and predictable manner. Understanding its physicochemical properties, synthetic route, spectral characteristics, and reactivity profile enables scientists to effectively incorporate this building block into the design and synthesis of novel, high-value compounds.

References

-

ChemWhat. This compound CAS#: 515148-88-6. [Link]

-

CP Lab Safety. This compound, 97% Purity, C11H13BrO2, 10 grams. [Link]

-

NIH National Center for Biotechnology Information. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. [Link]

-

SciELO. Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. [Link]

-

AMERICAN ELEMENTS. 5-Bromo-2-isopropoxybenzaldehyde. [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy-. [Link]

-

NIST. Benzaldehyde, 5-bromo-2-hydroxy- Mass Spectrum. [Link]

-

NIST. 5-Bromo-2-ethoxybenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

-

PubChem. 5-Bromo-2-isobutoxybenzaldehyde. [Link]

-

Autechre. The Role of 2-Bromo-5-methylbenzaldehyde in Organic Synthesis. [Link]

-

Fisher Scientific. SAFETY DATA SHEET - 5-Bromosalicylaldehyde. [Link]

-

PubChem. 5-Bromo-2-methoxybenzaldehyde. [Link]

-

Organic Syntheses. 2-Amino-5-bromobenzaldehyde. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

ChemSynthesis. 2-butoxybenzaldehyde. [Link]

-

ChemSynthesis. 4-Butoxybenzaldehyde. [Link]

-

PubChem. 2-Butoxybenzaldehyde. [Link]

Sources

- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemwhat.com [chemwhat.com]

- 5. calpaclab.com [calpaclab.com]

- 6. guidechem.com [guidechem.com]

- 7. guidechem.com [guidechem.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. 5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-butoxybenzaldehyde

Abstract

This technical guide provides a comprehensive, in-depth exploration of a primary synthesis pathway for 5-Bromo-2-butoxybenzaldehyde, a key aromatic aldehyde intermediate in the development of various pharmaceutical and specialty chemical compounds. The synthesis is strategically designed as a two-step process, commencing with a Williamson ether synthesis to introduce the butoxy group, followed by a Vilsmeier-Haack formylation to install the aldehyde functionality. This document offers a detailed narrative on the causality behind the experimental choices, step-by-step protocols, and a thorough examination of the underlying reaction mechanisms. All quantitative data is summarized for clarity, and key transformations are visualized through diagrammatic representations to provide a holistic understanding for researchers, scientists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its trifunctional nature, comprising a reactive aldehyde, a bromo-substituent amenable to cross-coupling reactions, and a butoxy chain, makes it a versatile building block for the construction of more complex molecular architectures. The strategic disconnection of this target molecule logically suggests a two-step synthetic sequence: the formation of the ether linkage and the subsequent introduction of the formyl group.

This guide will focus on a robust and scalable pathway that leverages two classical and well-understood organic transformations:

-

Williamson Ether Synthesis: To form the butoxy ether from a suitable bromophenol precursor.

-

Vilsmeier-Haack Reaction: To achieve regioselective formylation of the resulting electron-rich aromatic ether.

This approach is favored for its reliability, use of readily available starting materials, and generally good yields.

Causality of Experimental Design

The choice of the two-step pathway is underpinned by a careful consideration of directing group effects in electrophilic aromatic substitution. The starting material, 4-bromophenol, possesses two directing groups: the hydroxyl group and the bromine atom. The hydroxyl group is a strongly activating, ortho-, para-directing group, while bromine is a deactivating, ortho-, para-directing group. Direct formylation of 4-bromophenol would likely lead to a mixture of products with formylation occurring ortho to the hydroxyl group.

To achieve the desired regioselectivity, the hydroxyl group is first converted to a butoxy ether. The butoxy group, being an even stronger activating and ortho-, para-directing group than hydroxyl, will sterically and electronically direct the incoming electrophile (the Vilsmeier reagent) to the position ortho to it, which is also meta to the bromo group. This strategic manipulation of directing groups is central to the success of this synthesis.

Detailed Synthesis Pathway

The synthesis of this compound is efficiently executed in two sequential steps, as illustrated below.

Step 1: Synthesis of 1-Bromo-4-butoxybenzene via Williamson Ether Synthesis

The initial step involves the nucleophilic substitution of a halide on an alkyl chain by a phenoxide ion, a classic Williamson ether synthesis.

Reaction Scheme:

Caption: Williamson Ether Synthesis of 1-Bromo-4-butoxybenzene.

Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromophenol (1.0 eq) in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.0-3.0 eq).

-

Addition of Alkyl Halide: Add 1-bromobutane (1.1-1.5 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 1-bromo-4-butoxybenzene by vacuum distillation or column chromatography on silica gel.

Underlying Mechanism and Rationale:

The Williamson ether synthesis proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group of 4-bromophenol, forming the more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion and forming the ether linkage. DMF is an excellent polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction

The second step is the formylation of the electron-rich aromatic ring of 1-bromo-4-butoxybenzene using the Vilsmeier reagent.

Reaction Scheme:

Caption: Vilsmeier-Haack Formylation to Yield the Final Product.

Experimental Protocol:

-

Vilsmeier Reagent Formation: In a flask cooled in an ice bath, add phosphorus oxychloride (POCl₃) (1.5-2.0 eq) dropwise to anhydrous N,N-dimethylformamide (DMF) with stirring. Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent, an iminium salt.[1][2][3]

-

Addition of Substrate: To this pre-formed reagent, add 1-bromo-4-butoxybenzene (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction by TLC.

-

Hydrolysis: Cool the reaction mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the mixture is neutral or slightly basic.

-

Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3x).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude this compound by column chromatography on silica gel or recrystallization to afford the final product.[4]

Underlying Mechanism and Rationale:

The Vilsmeier-Haack reaction is an electrophilic aromatic substitution.[2][5] The Vilsmeier reagent, a chloroiminium cation, is a weak electrophile that reacts with electron-rich aromatic compounds.[3][5] The butoxy group of 1-bromo-4-butoxybenzene is a strong activating group that directs the electrophilic attack to the ortho position. The aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during the aqueous workup furnishes the final aldehyde product.[1]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of the target compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₃BrO₂[6] |

| Molecular Weight | 257.12 g/mol [6] |

| CAS Number | 515148-88-6[6][7] |

| Appearance | Solid[6] |

| Purity | Typically >95% after purification[6] |

Concluding Remarks

The described two-step synthesis pathway provides a reliable and efficient method for the preparation of this compound. The strategic implementation of the Williamson ether synthesis followed by the Vilsmeier-Haack reaction allows for a high degree of regiocontrol, a critical aspect of this synthesis. The provided protocols are robust and can be adapted for various scales of production. This guide serves as a valuable resource for researchers and professionals engaged in the synthesis of complex organic molecules for pharmaceutical and other applications, offering a blend of practical methodology and a deep understanding of the underlying chemical principles.

References

- Benchchem.

- Benchchem.

- Benchchem. Technical Support Center: 4-Butoxybenzaldehyde Synthesis.

- Benchchem. An In-depth Technical Guide to the Synthesis of 4-Butoxybenzaldehyde.

- Benchchem. Evaluating the efficiency of different purification techniques for 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde.

- J&K Scientific LLC. Vilsmeier-Haack Reaction.

- Organic Chemistry Portal. Vilsmeier-Haack Reaction.

- NROChemistry. Vilsmeier-Haack Reaction.

- Chemistry Steps. Vilsmeier-Haack Reaction.

- ChemSynthesis. 4-Butoxybenzaldehyde - 5736-88-9, C11H14O2, density, melting point, boiling point, structural formula, synthesis.

- BLD Pharm. 515148-88-6|this compound|BLD Pharm.

- National Institutes of Health. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

- CymitQuimica. This compound.

- SciELO. Synthesis and Molecular Modeling Study of two Bromo-Dimethoxybenzaldehydes.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 515148-88-6|this compound|BLD Pharm [bldpharm.com]

5-Bromo-2-butoxybenzaldehyde spectroscopic data

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-butoxybenzaldehyde

This guide provides a comprehensive analysis of the spectroscopic profile of this compound (CAS No: 515148-88-6), a key intermediate in organic synthesis.[1] For researchers, medicinal chemists, and drug development professionals, accurate structural elucidation is paramount. This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures. The protocols described herein are designed to be self-validating, ensuring reliable and reproducible results.

This compound possesses a molecular formula of C₁₁H₁₃BrO₂ and a molecular weight of 257.12 g/mol .[1][2] The structure features a benzaldehyde core substituted with a bromine atom at the 5-position and a butoxy group at the 2-position. This specific arrangement of functional groups—an aldehyde, an ether, and an aryl bromide—gives rise to a distinct spectroscopic fingerprint that can be definitively identified using a combination of analytical techniques.

The following sections will deconstruct the predicted data from ¹H NMR, ¹³C NMR, IR, and MS, explaining the rationale behind the expected spectral features.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] For this compound, we predict distinct signals for the aldehyde, aromatic, and aliphatic protons in the ¹H NMR spectrum, and for each unique carbon atom in the ¹³C NMR spectrum.

Predicted ¹H NMR Data

The electron-withdrawing nature of the aldehyde and bromine substituents, combined with the electron-donating effect of the butoxy group, creates a well-resolved spectrum. The analysis of analogous compounds, such as 4-butoxybenzaldehyde and other substituted benzaldehydes, provides a strong basis for these predictions.[4][5]

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10.4 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded by the anisotropic effect of the carbonyl group, causing it to appear far downfield.[4] |

| ~7.9 | Doublet (d) | 1H | H-6 (ortho to -CHO) | Deshielded by the adjacent aldehyde group. Appears as a doublet due to coupling with H-4. |

| ~7.6 | Doublet of Doublets (dd) | 1H | H-4 (meta to -CHO, -OBu) | Influenced by both the bromine atom and the aldehyde group. Coupled to both H-3 and H-6. |

| ~6.9 | Doublet (d) | 1H | H-3 (ortho to -OBu) | Shielded by the electron-donating butoxy group, causing an upfield shift. Coupled to H-4. |

| ~4.1 | Triplet (t) | 2H | -OCH₂- | Protons on the carbon adjacent to the ether oxygen are deshielded. Coupled to the adjacent CH₂ group. |

| ~1.8 | Sextet or Multiplet (m) | 2H | -OCH₂CH₂- | Standard aliphatic region. Coupled to the two adjacent CH₂ groups. |

| ~1.5 | Sextet or Multiplet (m) | 2H | -CH₂CH₃ | Standard aliphatic region. Coupled to the adjacent CH₂ and CH₃ groups. |

| ~1.0 | Triplet (t) | 3H | -CH₃ | Terminal methyl group, typically appearing around 1.0 ppm. Coupled to the adjacent CH₂ group. |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show 11 distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and resonance effects.[5][6]

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~189 | C=O (Aldehyde) | The carbonyl carbon is significantly deshielded and appears far downfield.[6] |

| ~160 | C-2 (C-OBu) | Aromatic carbon attached to the electronegative oxygen, shifted downfield. |

| ~138 | C-6 | Aromatic CH carbon ortho to the aldehyde group. |

| ~136 | C-4 | Aromatic CH carbon meta to the aldehyde group. |

| ~126 | C-1 (C-CHO) | Quaternary aromatic carbon attached to the aldehyde. |

| ~118 | C-5 (C-Br) | Aromatic carbon attached to bromine; the "heavy atom effect" can influence the shift. |

| ~114 | C-3 | Aromatic CH carbon ortho to the butoxy group, shifted upfield due to its electron-donating effect. |

| ~69 | -OCH₂- | Aliphatic carbon attached to the ether oxygen. |

| ~31 | -OCH₂CH₂- | Butoxy chain carbon. |

| ~19 | -CH₂CH₃ | Butoxy chain carbon. |

| ~14 | -CH₃ | Terminal methyl carbon. |

Experimental Protocol: NMR Spectroscopy

This protocol provides a standardized method for acquiring high-quality NMR data.[3]

-

Sample Preparation:

-

Weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to optimize homogeneity, ensuring sharp and symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard 30° or 45° pulse angle with an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire the spectrum using a standard proton-decoupled pulse sequence to ensure a sufficient signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Figure 2: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[7]

Table 3: Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2960-2850 | C-H (Aliphatic) Stretch | Medium-Strong | Corresponds to the C-H bonds in the butoxy group.[8] |

| 2820 & 2720 | C-H (Aldehyde) Stretch | Medium | A characteristic pair of bands (Fermi doublet) for the aldehyde C-H bond.[9] |

| ~1685 | C=O (Carbonyl) Stretch | Strong | A strong, sharp absorption typical for an aromatic aldehyde. Conjugation with the benzene ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹). |

| 1600-1450 | C=C (Aromatic) Stretch | Medium-Variable | Skeletal vibrations of the benzene ring. |

| ~1250 | C-O-C (Asymmetric) Stretch | Strong | Characteristic of the aryl-alkyl ether linkage.[8] |

| ~1020 | C-O-C (Symmetric) Stretch | Medium | Characteristic of the aryl-alkyl ether linkage. |

| Below 850 | C-Br Stretch / C-H Bending | Medium-Strong | Vibrations associated with the carbon-bromine bond and out-of-plane C-H bending of the substituted aromatic ring. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interferences.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Data Analysis: The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known functional group frequencies.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and valuable structural information based on the fragmentation pattern of the molecule upon ionization.[10]

Predicted Mass Spectrum Data

For this compound, electron ionization (EI) is expected to produce a distinct molecular ion and several characteristic fragments.

-

Molecular Ion (M⁺): The most critical feature will be a pair of peaks for the molecular ion due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).[10] We expect to see intense peaks at m/z 256 (for C₁₁H₁₃⁷⁹BrO₂) and m/z 258 (for C₁₁H₁₃⁸¹BrO₂) with nearly equal intensity.

-

Key Fragmentation: The primary fragmentation pathway is likely initiated by cleavage of the C-C bonds adjacent to the ether oxygen (alpha-cleavage), a common pathway for ethers. Loss of a propyl radical (•C₃H₇) followed by loss of ethene is a probable route.

Figure 3: Predicted key fragmentation of this compound in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for analyzing this compound, providing both separation and mass analysis.[10]

-

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

-

GC-MS System Conditions:

-

Gas Chromatograph: Use a system equipped with a non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Use Helium at a constant flow rate.

-

Injection: Inject 1 µL of the sample solution in splitless mode.

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Analyze the molecular ion and the fragmentation pattern, paying close attention to the bromine isotopic signature.

-

Conclusion

The structural elucidation of this compound is unequivocally achieved through the combined application of NMR, IR, and MS. The predicted spectroscopic data, based on fundamental principles and comparison with analogous structures, provides a robust framework for its identification and characterization. The aldehyde proton singlet near δ 10.4 ppm in ¹H NMR, the strong carbonyl stretch around 1685 cm⁻¹ in the IR spectrum, and the characteristic 1:1 molecular ion doublet at m/z 256/258 in the mass spectrum serve as definitive markers for this compound. The detailed protocols provided in this guide offer a reliable methodology for researchers to obtain high-fidelity data for this and other related synthetic intermediates.

References

- BenchChem. (2025). A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers.

- BenchChem. (2025). Mass Spectrometry of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde: A Technical Guide.

- Ali, A., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.

- BenchChem. (2025). Comparative Guide to the Synthesis and Characterization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde and Its Analogs.

- Indian Academy of Sciences.

- National Institutes of Health (NIH). (2020).

- The Royal Society of Chemistry. (2016).

- ResearchGate. Molecular structures of substituted benzaldehydes 1-50 (training set)....

- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.

- NIST.

- NIST. Benzaldehyde, 5-bromo-2-hydroxy- Infrared Spectrum.

- BLD Pharm. 515148-88-6|this compound.

- CP Lab Safety. This compound, 97% Purity, C11H13BrO2, 10 grams.

- BenchChem. (2025). 4-Butoxybenzaldehyde: A Comprehensive Technical Guide.

- ResearchGate. Figure 5. (colour online) Solution proton decoupled 13C NMR spectra of....

- BenchChem. (2025). Spectroscopic and Mechanistic Insights into 4-Butoxybenzaldehyde: A Technical Guide.

Sources

- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. calpaclab.com [calpaclab.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. ias.ac.in [ias.ac.in]

- 10. pdf.benchchem.com [pdf.benchchem.com]

physical properties of 5-Bromo-2-butoxybenzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-butoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound (CAS No: 515148-88-6). As a functionalized aromatic aldehyde, this compound serves as a valuable building block in organic synthesis. This document is structured to deliver not just raw data, but also the scientific context and experimental methodologies essential for its practical application in a research and development setting. We will delve into its core properties, predictive spectroscopic signatures, validated experimental protocols for analysis, and best practices for safe handling and storage.

Core Physicochemical Properties

This compound is a halogenated aromatic ether.[1] Its structure, featuring an aldehyde, a butoxy group, and a bromine atom on a benzene ring, imparts a unique combination of reactivity and physical characteristics. These features make it a versatile intermediate for introducing complex functionalities in the synthesis of larger molecules.[2][3]

Molecular Structure Diagram

Caption: Molecular structure of this compound.

Table 1: Summary of Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 515148-88-6 | [2][3][4] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [2][3][4] |

| Molecular Weight | 257.12 g/mol | [2][3] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2][4] |

| Melting Point | Data not available in searched literature. | |

| Boiling Point | Data not available in searched literature. |

| Density | Data not available in searched literature. | |

Solubility Profile: While quantitative solubility data is not readily available, the molecular structure provides strong indicators of its expected behavior. The butoxy group and aromatic ring lend significant nonpolar character, suggesting good solubility in common organic solvents such as dichloromethane (DCM), diethyl ether, ethyl acetate, and acetone.[5] Its polarity is increased by the aldehyde group, but it is expected to have low solubility in water.

Spectroscopic Characterization: A Predictive Analysis

For any novel or specialized chemical, robust spectroscopic analysis is the cornerstone of identity confirmation. While a dedicated public spectral database for this compound is not available, we can accurately predict its spectral features based on the well-understood behavior of its constituent functional groups and data from analogous compounds.[6][7]

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The predicted spectra in a standard solvent like CDCl₃ are as follows:

-

¹H NMR:

-

Aldehyde Proton (-CHO): A sharp singlet is expected around δ 9.8-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

-

Aromatic Protons (Ar-H): Three signals are anticipated in the aromatic region (δ 6.8-7.8 ppm). Due to the ortho- and para- relationships, they will likely appear as a doublet, a doublet of doublets, and another doublet, reflecting their coupling to each other.

-

Butoxy Protons (-OCH₂CH₂CH₂CH₃):

-

A triplet around δ 4.0-4.2 ppm (2H), corresponding to the -OCH₂- group, coupled to the adjacent methylene.

-

A multiplet around δ 1.8-1.9 ppm (2H) for the -OCH₂CH₂ - group.

-

A multiplet around δ 1.5-1.6 ppm (2H) for the -CH₂CH₂ CH₃ group.

-

A triplet around δ 0.9-1.0 ppm (3H) for the terminal methyl (-CH₃) group.[7]

-

-

-

¹³C NMR:

-

Aldehyde Carbonyl (C=O): A signal is expected in the highly deshielded region of δ 189-192 ppm.[7]

-

Aromatic Carbons: Six distinct signals are expected. The carbon attached to the oxygen (-C-O) will be significantly downfield (δ ~160 ppm), while the carbon attached to the bromine (-C-Br) will be shifted upfield relative to the others. The remaining four aromatic carbons will appear between δ 110-140 ppm.

-

Butoxy Carbons: Four signals corresponding to the butyl chain carbons are expected between δ 13-70 ppm.

-

2.2 Infrared (IR) Spectroscopy IR spectroscopy is essential for identifying key functional groups. The expected vibrational bands are:

-

~2960-2850 cm⁻¹: Strong C-H stretching from the alkyl butoxy chain.

-

~1685-1700 cm⁻¹: A very strong, sharp absorption band characteristic of the C=O stretch of the aromatic aldehyde.[5]

-

~1570-1600 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1250 cm⁻¹: A strong C-O-C stretching band from the aryl ether linkage.

2.3 Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight and provides structural information through fragmentation analysis.

-

Molecular Ion Peak ([M]⁺): The most critical diagnostic feature will be a pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, with nearly equal intensity (approximately 1:1 ratio). This is the unmistakable isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[8] The expected m/z values would be ~256 and ~258.

-

Key Fragmentation Pathways: Under electron ionization (EI), fragmentation is likely to occur via cleavage of the butoxy group (loss of C₄H₈, a butene molecule) or alpha-cleavage at the ether linkage, leading to characteristic fragment ions that can be used to piece together the structure.

Experimental Protocols for Analysis

To ensure data integrity and reproducibility, standardized protocols are essential. The following methodologies provide a self-validating framework for the characterization of this compound.

3.1 Protocol: Sample Preparation for Spectroscopic Analysis This protocol outlines the preparation steps applicable for NMR, IR, and MS techniques.

-

Ensure Purity: Before analysis, verify the purity of the compound. If necessary, purification via column chromatography or recrystallization should be performed.

-

Weighing: Accurately weigh approximately 5-10 mg of the solid compound for ¹H NMR (15-25 mg for ¹³C NMR) into a clean, dry vial.

-

Solvent Selection:

-

For NMR: Add ~0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. Vortex briefly to ensure complete dissolution. Transfer the solution to a 5 mm NMR tube.

-

For GC-MS: Prepare a dilute solution (~1 mg/mL) in a high-purity volatile solvent like dichloromethane or ethyl acetate.[8]

-

-

Documentation: Meticulously record the sample identification, mass, solvent, and concentration for all analyses.

3.2 Protocol: Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) This workflow is designed to confirm both the purity and molecular weight of the compound.

Experimental Workflow for GC-MS Analysis

Caption: A typical experimental workflow for GC-MS analysis.

Methodology:

-

System Configuration: Utilize a GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms or equivalent) and an electron ionization (EI) source.

-

GC Conditions:

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This program should be optimized based on initial scouting runs to ensure good separation and peak shape.

-

-

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 450.

-

-

Data Analysis:

-

Integrate the peak corresponding to this compound in the total ion chromatogram (TIC) to assess purity.

-

Extract the mass spectrum from this peak.

-

Confirm the presence of the [M]⁺ and [M+2]⁺ ion cluster at m/z ~256/258 and analyze the fragmentation pattern against predicted pathways.

-

Handling, Storage, and Safety

Adherence to rigorous safety protocols is paramount when working with any chemical intermediate. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, the safety guidelines for structurally similar brominated aromatic aldehydes provide a reliable framework.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][10] All handling of the solid or its solutions should be conducted within a certified chemical fume hood to avoid inhalation.[11]

-

Handling: Avoid contact with skin and eyes.[9] Do not ingest. After handling, wash hands and any exposed skin thoroughly.[10]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[9][11] For long-term stability and to prevent the slow oxidation of the aldehyde group to a carboxylic acid, storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[12]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases, which can induce vigorous or undesired reactions.[9][11]

Applications in Synthetic Chemistry

This compound is a valuable intermediate in organic synthesis. The aldehyde functional group is a versatile handle for transformations such as Wittig reactions, aldol condensations, reductive aminations, and oxidations to form a carboxylic acid. The bromine atom allows for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular scaffolds. This dual functionality makes it an attractive starting material for the synthesis of novel compounds in medicinal chemistry, agrochemicals, and materials science.[13][14]

References

-

PubChem. "5-Bromo-2-isobutoxybenzaldehyde". National Center for Biotechnology Information. Accessed January 9, 2026. [Link]

-

NIH. "Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design". National Institutes of Health. Accessed January 9, 2026. [Link]

-

Cheméo. "5-Bromo-2-ethoxybenzaldehyde.pdf". Cheméo. Accessed January 9, 2026. [Link]

-

ChemWhat. "this compound CAS#: 515148-88-6". ChemWhat. Accessed January 9, 2026. [Link]

-

NIST. "Benzaldehyde, 5-bromo-2-hydroxy-". NIST WebBook. Accessed January 9, 2026. [Link]

-

SciELO. "Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes". SciELO. Accessed January 9, 2026. [Link]

-

NIST. "Benzaldehyde, 5-bromo-2-hydroxy- Mass spectrum (electron ionization)". NIST WebBook. Accessed January 9, 2026. [Link]

-

NIST. "5-Bromo-2-ethoxybenzaldehyde". NIST WebBook. Accessed January 9, 2026. [Link]

-

PubChem. "5-Bromo-2-methoxybenzaldehyde". National Center for Biotechnology Information. Accessed January 9, 2026. [Link]

-

CP Lab Safety. "this compound, 97% Purity, C11H13BrO2, 10 grams". CP Lab Safety. Accessed January 9, 2026. [Link]

-

Loba Chemie. "2-BROMO-5-HYDROXYBENZALDEHYDE MSDS". Loba Chemie. Accessed January 9, 2026. [Link]

- Patsnap. "Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde".

-

Organic Syntheses. "2-Amino-5-bromobenzaldehyde". Organic Syntheses. Accessed January 9, 2026. [Link]

-

ChemSynthesis. "2-butoxybenzaldehyde". ChemSynthesis. Accessed January 9, 2026. [Link]

-

ATB. "5-Bromosalicylaldehyde". Automated Topology Builder. Accessed January 9, 2026. [Link]

-

AMERICAN ELEMENTS. "5-Bromo-2-isopropoxybenzaldehyde". AMERICAN ELEMENTS. Accessed January 9, 2026. [Link]

-

ChemSynthesis. "4-Butoxybenzaldehyde". ChemSynthesis. Accessed January 9, 2026. [Link]

Sources

- 1. 515148-88-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemwhat.com [chemwhat.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scielo.br [scielo.br]

- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Solubility of 5-Bromo-2-butoxybenzaldehyde

Introduction

5-Bromo-2-butoxybenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis. Its molecular structure, featuring a bromine atom and a butoxy group on the benzaldehyde scaffold, makes it a precursor for a diverse range of more complex molecules, particularly in the fields of pharmaceutical and materials science research. The butoxy group imparts lipophilic characteristics, while the bromine atom provides a reactive site for further chemical modifications, such as cross-coupling reactions.

Understanding the solubility of this compound is of paramount importance for its practical application. In drug discovery, solubility is a critical determinant of a compound's bioavailability and formulation feasibility.[1][2] For process chemists, accurate solubility data is essential for reaction optimization, solvent selection, crystallization, and purification processes. This guide provides a comprehensive overview of the known physicochemical properties of this compound and, in the absence of extensive published solubility data, presents a robust experimental framework for its systematic determination in various organic solvents.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is crucial for predicting its behavior. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| Synonyms | 5-Bromo-2-n-butoxybenzaldehyde | [3][4] |

| CAS Number | 515148-88-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [3][4][5] |

| Molecular Weight | 257.12 g/mol | [3][4] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[6] This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of this compound—containing a polar aldehyde group, a lipophilic butoxy chain, and a polarizable bromine atom on an aromatic ring—suggests a nuanced solubility profile.

-

Polar Solvents: The aldehyde group can participate in dipole-dipole interactions and act as a hydrogen bond acceptor. Therefore, some solubility can be expected in polar aprotic solvents (e.g., acetone, ethyl acetate) and limited solubility in polar protic solvents (e.g., ethanol, methanol).

-

Nonpolar Solvents: The butoxy group and the benzene ring contribute to the molecule's nonpolar character, suggesting good solubility in nonpolar solvents like toluene and hexane.

The interplay of these structural features dictates the overall solubility, which must be confirmed through empirical measurement.

Experimental Determination of Solubility

Given the absence of published quantitative data, this section provides a detailed, field-proven methodology for determining the equilibrium solubility of this compound. The isothermal equilibrium method is the gold standard, as it measures the true thermodynamic solubility of a compound at a given temperature.[5][7][8]

Logical Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of solubility.

Caption: A step-by-step workflow for the experimental determination of solubility.

Detailed Experimental Protocol

This protocol is based on the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath (± 0.1°C)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE, 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID for GC).[9][10][11]

2. Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a glass vial. An amount that is visibly in excess after equilibration is required to ensure saturation.

-

Accurately pipette a known volume of the selected solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Prepare samples in triplicate for each solvent to ensure statistical validity.

3. Equilibration:

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixtures for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.[8] The time to reach equilibrium should be determined by preliminary experiments where the concentration is measured at different time points (e.g., 24, 48, 72 hours) until it remains constant.[7]

-

After agitation, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

4. Sample Preparation and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

5. Data Calculation:

-

Calculate the concentration of the undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

Analytical Methodologies

The choice between HPLC and GC for concentration analysis depends on the compound's properties and laboratory capabilities.

-

High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a common and reliable method for quantifying aromatic compounds like benzaldehyde derivatives.[11] A reverse-phase C18 column is often suitable.

-

Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) is another excellent technique, particularly given the volatility of many benzaldehyde derivatives.[9][10]

A validated analytical method with established linearity, precision, and accuracy is crucial for obtaining reliable solubility data.

Factors Influencing Solubility

The solubility of this compound will vary based on the properties of the solvent. The following diagram illustrates the expected relationship between the solute's structure and solvent characteristics.

Caption: Expected solubility based on solute-solvent interactions.

A selection of common laboratory solvents and their properties are provided in the table below to guide solvent selection for solubility studies.

| Solvent | Polarity | Type | Dominant Intermolecular Forces | Expected Solubility |

| Hexane | Nonpolar | Aprotic | van der Waals | High |

| Toluene | Nonpolar | Aprotic | van der Waals, π-π stacking | High |

| Dichloromethane | Polar | Aprotic | Dipole-dipole | Very High |

| Ethyl Acetate | Polar | Aprotic | Dipole-dipole | Good |

| Acetone | Polar | Aprotic | Dipole-dipole | Good |

| Ethanol | Polar | Protic | Hydrogen bonding, dipole-dipole | Moderate |

| Methanol | Polar | Protic | Hydrogen bonding, dipole-dipole | Moderate |

| Water | Very Polar | Protic | Hydrogen bonding | Very Low |

Conclusion

References

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, February 12). YouTube. Retrieved January 9, 2026, from [Link]

-

This compound CAS#: 515148-88-6. (n.d.). ChemWhat. Retrieved January 9, 2026, from [Link]

-